2-Chloro-5-iodo-6-methoxy-3-nitropyridine
Overview
Description
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClIN2O3. This compound is characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine typically involves halogenation and nitration reactions. One common method includes the iodination of 2-Chloro-6-methoxy-3-nitropyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions, forming carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Reduction Reactions: The major product is 2-Chloro-5-iodo-6-methoxy-3-aminopyridine.
Scientific Research Applications
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar structure but lacks the iodine atom.
2-Chloro-5-iodo-3-nitropyridine: Similar structure but lacks the methoxy group.
2-Chloro-5-methyl-3-nitropyridine: Similar structure but has a methyl group instead of iodine.
Uniqueness
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-5-iodo-6-methoxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKRYKJQLCYDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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